1-Methylhypoxanthine

説明

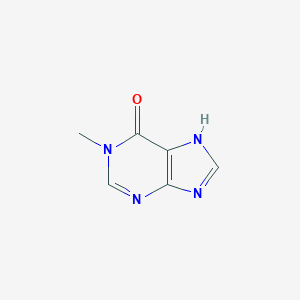

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMCGMHGVXDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150074 | |

| Record name | 1-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1125-39-9 | |

| Record name | 1,9-Dihydro-1-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLHYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5WQ7JFR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical and Biological Roles of 1 Methylhypoxanthine

Participation in Purine (B94841) Catabolism and Salvage Pathways

1-Methylhypoxanthine, a methylated derivative of the purine base hypoxanthine (B114508), is involved in the intricate network of purine metabolism. ontosight.aiontosight.ai Its presence and concentration can influence critical pathways responsible for the breakdown and recycling of purines.

Role in Uric Acid Production and Regulation

This compound is a product of purine catabolism and is linked to the production of uric acid. ontosight.ai The breakdown of purine nucleotides, the building blocks of DNA and RNA, leads to the formation of hypoxanthine, which is subsequently methylated to produce this compound. ontosight.ai Elevated levels of purine metabolites, including this compound, have been observed in conditions associated with enhanced oxidative stress, such as pulmonary hypertension. nih.gov

Studies have shown that metabolites of purine catabolism, including hypoxanthine, xanthine (B1682287), and this compound, are elevated in the urine of individuals with gestational diabetes mellitus, ultimately leading to increased uric acid production. researchgate.net The enzyme xanthine oxidase plays a crucial role in this process by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.org While some research suggests that this compound may act as an inhibitor of xanthine oxidase, its precise regulatory role in uric acid production is an area of ongoing investigation. ontosight.ai

Interplay with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Activity

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a key enzyme in the purine salvage pathway, responsible for recycling purines from degraded DNA back into the nucleotide pool. wikipedia.org This enzyme catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides. wikipedia.org

Research indicates that this compound can interact with HGPRTase. asm.orgmetabolomicsworkbench.org It is suggested that this compound can bind effectively to HGPRTase, potentially limiting its activity. asm.orgmetabolomicsworkbench.org This inhibitory action could be particularly significant in situations where the availability of the primary substrates for purine synthesis, such as hypoxanthine, inosine (B1671953), and xanthine, is reduced. asm.orgnih.gov The modulation of HGPRTase activity by this compound highlights its potential to influence the balance between purine salvage and de novo synthesis pathways.

Modulatory Effects on Cellular Processes

Beyond its role in purine metabolism, this compound exerts modulatory effects on various fundamental cellular processes, including oxidative stress responses, inflammatory pathways, and cell differentiation.

Influence on Oxidative Stress Responses

This compound has been investigated for its potential to modulate oxidative stress. ontosight.ai Research suggests it may possess antioxidant properties. ontosight.ai Elevated plasma levels of purine metabolites, including this compound, have been associated with conditions of enhanced oxidative stress. nih.gov The accumulation of such metabolites may be a response to or a contributor to the cellular redox state. Further investigation is needed to fully elucidate the mechanisms by which this compound influences oxidative stress responses.

Regulation of Inflammatory Pathways

Evidence suggests that this compound can regulate inflammatory pathways. ontosight.ai It has been identified as a metabolite that is elevated in both LPS-conditioned and acutely-infected plasma, indicating a potential role in the host inflammatory response. metabolomicsworkbench.orgresearchgate.net The presence of elevated this compound during inflammation may contribute to the modulation of immune cell function and signaling. Some studies have explored its potential anti-inflammatory properties, although the specific molecular targets and pathways involved are still under investigation. ontosight.ai

Impact on Cell Differentiation and Gene Expression

This compound has been shown to influence cell differentiation and gene expression. Notably, it is among the naturally occurring purines that can induce differentiation in murine erythroleukemia cells. nih.gov Studies have demonstrated that monomethylated derivatives of hypoxanthine are active as inducers of this differentiation process. nih.gov

One potential mechanism for this effect is the inhibition of ADP-ribosylation, a process implicated in the control of gene expression and differentiation. nih.gov Methylated oxypurines, including this compound, have been found to inhibit this reaction at concentrations similar to those at which they induce differentiation. nih.gov Furthermore, research has indicated that this compound is formed during the in vitro methylation of specific tRNAs by enzymes from brain cells, suggesting a role in the post-transcriptional modification of RNA and its subsequent impact on gene expression. umich.edu Elevated urinary levels of this compound have also been observed in patients with certain cancers, hinting at its potential involvement in the altered gene expression characteristic of malignancy. wjgnet.com

Table of Research Findings on this compound's Biological Roles

| Biological Role | Key Findings | Associated Cellular Processes | Potential Implications |

|---|---|---|---|

| Purine Catabolism | Elevated levels are linked to increased uric acid production. ontosight.airesearchgate.net | Uric Acid Synthesis | Marker for metabolic disorders. |

| HGPRTase Interaction | Binds to and may inhibit HGPRTase activity. asm.orgmetabolomicsworkbench.org | Purine Salvage Pathway | Modulation of nucleotide synthesis. |

| Oxidative Stress | May possess antioxidant properties. ontosight.aiontosight.ai | Cellular Redox Homeostasis | Protective effects against cellular damage. |

| Inflammation | Levels are elevated during inflammatory responses. metabolomicsworkbench.orgresearchgate.net | Immune Modulation | Potential anti-inflammatory agent. |

| Cell Differentiation | Induces differentiation in murine erythroleukemia cells. nih.gov | Gene Expression, ADP-ribosylation | Therapeutic potential in cancer. |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70765 |

| Hypoxanthine | 790 fishersci.cawikidata.orgmpg.debmrb.iouni.lu |

| Guanine | 764 fishersci.fimpg.deuni.lu |

| Uric Acid | 1175 uni.lufishersci.nonih.govamdb.onlineguidetopharmacology.org |

| Xanthine | 1188 wikipedia.orgflybase.orgfishersci.canih.gov |

| 1-Methylxanthine (B19228) | 80220 nih.gov |

Inhibition of ADP-ribosylation

ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from NAD+ to a target molecule. biorxiv.org This process is integral to various cellular functions, including the maintenance of genomic stability, regulation of transcription, cell death, and energy metabolism. biorxiv.orgfrontiersin.org Key enzymes in this process are the Poly(ADP-ribose) polymerases (PARPs). nih.gov PARP-1 and PARP-2, in particular, are activated by DNA damage and are central to DNA repair pathways. nih.govresearchgate.net

While the direct inhibitory effect of this compound on specific PARP enzymes is not extensively detailed in the provided context, the broader class of related compounds, methylxanthines, and other purine analogs have been studied for their interaction with ADP-ribosylation. For instance, 7-methylguanine (B141273), a structurally similar compound, has been investigated for its PARP-inhibiting activity. nih.gov The inhibition of PARP enzymes is a significant therapeutic strategy, especially in cancer treatment, as it can enhance the efficacy of DNA-damaging agents. nih.gov

Research has identified vimentin (B1176767) as a major protein that undergoes ADP-ribosylation by PARP-1 in response to certain stimuli. frontiersin.org The inhibition of PARP-1 activity has been shown to block this modification. frontiersin.org

Interactions with Biological Macromolecules and Signaling

Purine Receptor Modulation (e.g., Adenosine (B11128) Receptors)

Purinergic signaling, mediated by molecules like ATP and its breakdown product adenosine, is crucial for a wide array of physiological processes through the activation of purinergic receptors. explorationpub.comnih.gov These receptors are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. nih.gov The P1 family consists of four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.govmdpi.com

Methylxanthines, the class of compounds to which this compound belongs, are well-known as antagonists of adenosine receptors. mdpi.comnih.gov For example, 1-methylxanthine (1-MX), a major metabolite of caffeine (B1668208), acts as an adenosine receptor antagonist. nih.gov Similarly, 7-methylxanthine (B127787) is also recognized as a non-selective adenosine receptor antagonist. wikipedia.org The physiological effects of many methylxanthines are largely attributed to their ability to block these receptors. mdpi.com Different adenosine receptor subtypes have distinct signaling pathways; A1 and A3 receptors typically couple to Gi proteins to decrease cAMP levels, while A2A and A2B receptors couple to Gs proteins to increase cAMP. mdpi.com The interaction of methylxanthines with these receptors can influence various systems, including the central nervous and cardiovascular systems. mdpi.com

Involvement in Nucleic Acid Structure and Integrity

This compound is a methylated derivative of hypoxanthine, a naturally occurring purine base. ontosight.ai Hypoxanthine itself can arise in DNA through the deamination of adenine (B156593), a process that can occur spontaneously or be induced by environmental factors. researchgate.netwikipedia.orgnih.gov This conversion is significant because hypoxanthine preferentially base pairs with cytosine instead of thymine, which can lead to A:T to G:C transition mutations during DNA replication if not repaired. researchgate.netwikipedia.org

N1-Methylated Hypoxanthine in DNA Stability and Pairing

The presence of a methyl group at the N1 position of hypoxanthine within a DNA strand has been shown to impact its stability and base-pairing properties. nih.gov Studies on synthetic DNA oligomers containing Nthis compound have demonstrated a reduction in the thermal stability of the DNA duplex. nih.gov

Furthermore, Nthis compound exhibits no clear preference for pairing with either cytosine or thymine. nih.gov This lack of specific pairing preference suggests that the N1-methylation of hypoxanthine disrupts the standard Watson-Crick hydrogen bonding. nih.gov This disruption is considered a likely cause of mutations. nih.gov The destabilizing effect of N1-substituted hypoxanthines on DNA duplexes has been corroborated by findings on similar modified bases. nih.gov

Table 1: Impact of Nthis compound on DNA Duplex Stability

| Modified Oligomer | Complementary Base | Melting Temperature (Tm) |

| AGX CT | C | Reduced |

| AGX CT | T | Reduced |

| Data derived from melting curve studies on synthetic oligomers where X represents Nthis compound. The reduction in Tm indicates decreased thermostability. nih.gov |

1 Methylhypoxanthine in Pathophysiological States

Metabolomic Profiling in Disease Contexts

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified 1-methylhypoxanthine as a compound of interest in a range of diseases. By analyzing the metabolic profiles of patients, researchers have observed significant changes in the concentration of this compound, suggesting its involvement in underlying disease mechanisms.

Elevated Levels as Potential Disease Biomarkers

Consistent findings across multiple studies have highlighted that elevated levels of this compound are associated with several pathological conditions. This has led to the investigation of its utility as a potential biomarker for disease detection, monitoring, and understanding of pathophysiology.

Hepatocellular Carcinoma (HCC), the most common type of primary liver cancer, is a major global health concern. liver.org.au Early diagnosis is crucial for effective treatment, yet current biomarkers like alpha-fetoprotein (AFP) have limitations in sensitivity and specificity. nih.govmdpi.com

Research dating back to the 1970s has identified elevated levels of methylated purines, including this compound, in the urine of patients with HCC. nih.govaacrjournals.orgnih.govwjgnet.com These findings suggest an increased turnover of RNA in cancer cells, leading to a higher release of modified nucleosides into the circulation and subsequent excretion in urine. nih.govnih.gov One study noted that in patients with hepatoma, the total urinary concentration of this compound, along with other methylated purines like 7-methylguanine (B141273), 1-methylguanine, and N2-dimethylguanine, was approximately double the normal values. aacrjournals.org Another study highlighted that these elevated levels in HCC patients were significant when compared to both healthy individuals and patients with cirrhosis, suggesting a specific association with the cancerous state. nih.gov

Table 1: Research Findings on this compound in Hepatocellular Carcinoma (HCC)

| Study Focus | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Methylated Purine (B94841) Excretion | Urine | Average total this compound levels in hepatoma patients were approximately twice the normal values. | aacrjournals.org |

| Urinary Biomarkers for HCC | Urine | Elevated levels of several methylated purines, including this compound, were observed in HCC patients compared to cirrhotic patients and healthy controls. | nih.gov |

| Early Urinary Markers of HCC | Urine | Historical studies from the 1970s first reported increased urinary levels of methylated purines like this compound in HCC patients. | nih.govwjgnet.com |

| Tumor-Related RNA Turnover | Urine of tumor-bearing rats | Increased excretion of this compound was linked to a higher degree of methylation in tumor RNA, not just increased turnover. | nih.gov |

Gestational Diabetes Mellitus (GDM) is a condition characterized by glucose intolerance that begins or is first recognized during pregnancy. nih.govmedscape.com It poses risks for both the mother and the fetus. medscape.com Metabolomic studies have revealed significant alterations in the purine metabolism of women with GDM.

Urinary levels of this compound, along with hypoxanthine (B114508), xanthine (B1682287), and xanthosine (B1684192), have been found to be elevated in pregnant women diagnosed with GDM. nih.govnih.gov These changes in purine metabolites are detectable throughout pregnancy and suggest that GDM may be a pre-existing metabolic predisposition that becomes evident during the physiological stress of pregnancy. nih.gov This challenges the traditional view that GDM is solely caused by placental hormones leading to insulin (B600854) resistance. nih.gov

Table 2: Research Findings on this compound in Gestational Diabetes Mellitus (GDM)

| Study Focus | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Urinary Metabolome in GDM | Urine | Elevated levels of this compound, hypoxanthine, xanthine, and xanthosine were found in GDM subjects. | nih.govnih.gov |

| Pathophysiology of GDM | Urine | Altered purine metabolism, including increased this compound, suggests a pre-diabetic state manifesting during pregnancy. | nih.gov |

Chronic Renal Failure (CRF), also known as Chronic Kidney Disease (CKD), is a progressive loss of kidney function over time. medscape.comnih.gov The kidneys' reduced ability to filter waste products from the blood leads to the accumulation of various metabolites.

Studies investigating the metabolic profiles of patients with chronic renal failure have not specifically highlighted this compound as a primary biomarker in the provided search results. While research has identified numerous metabolic disturbances in CRF, including alterations in amino acid and lipid metabolism, specific data on elevated this compound levels as a key indicator of CRF is not detailed in the available information. nih.gov One study on the effects of glucagon (B607659) infusion did list this compound in a table of measured metabolites, but it did not show a significant change in the context of that particular study's focus. bioscientifica.com

Bladder cancer is a common malignancy of the urinary tract, with a high rate of recurrence. plos.orgnih.gov Non-invasive diagnostic methods are highly sought after to supplement or replace invasive procedures like cystoscopy. plos.org

Metabolomic studies of serum from bladder cancer patients have identified this compound as one of several metabolites with significantly altered levels compared to healthy controls. mdpi.com In one study, this compound was among 19 metabolites that showed a statistically significant fold change in bladder cancer patients. mdpi.com A volcano plot from another study visually confirmed that this compound was one of the metabolites with altered signals in bladder cancer patients versus healthy subjects. researchgate.net These findings suggest that serum metabolomic signatures that include this compound could potentially serve as a non-invasive tool for bladder cancer screening and stratification. mdpi.comresearchgate.net

Table 3: Research Findings on this compound in Bladder Cancer

| Study Focus | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Serum Metabolomic Signature | Serum | This compound was one of 19 metabolites with a statistically different fold change in bladder cancer patients compared to controls. | mdpi.com |

| Metabolite Signal Comparison | Serum | A volcano plot showed altered signals for this compound in bladder cancer patients versus healthy controls. | researchgate.net |

| Non-invasive Screening Potential | Serum | Metabolomic profiling, including this compound, shows promise as a non-invasive screening tool for bladder cancer. | mdpi.comresearchgate.net |

The elevation of this compound is not limited to HCC and bladder cancer. Research has indicated its potential as a non-specific cancer marker in other malignancies as well. For instance, in a study on rats with Yoshida tumours, a significant increase in urinary this compound was observed just two days after tumour injection, with levels more than doubling after five days. nih.gov This was attributed not only to increased RNA turnover but also to a higher degree of RNA methylation within the tumour cells. nih.gov Another study involving mesothelioma-transplanted nude mice also monitored urinary this compound levels as part of a panel of potential tumor development indicators. nih.govaacrjournals.org

Furthermore, abnormal concentrations of nucleic acid bases, including methylated purines, in the body can be indicative of metabolic disorders and immunodeficiency. researchgate.net The presence of this compound in human urine has been known for some time, and its levels can be influenced by conditions that affect the immune system. researchgate.netresearchgate.net

Table 4: Research Findings on this compound in Other Cancers and Immunodeficiency

| Study Focus | Condition | Sample Type | Key Finding | Reference |

|---|---|---|---|---|

| Non-specific Cancer Marker | Yoshida Tumour (Rats) | Urine | Significantly increased excretion of this compound observed shortly after tumour injection. | nih.gov |

| Tumour Development Indicators | Mesothelioma (Mice) | Urine | This compound was included in a panel of urinary metabolites to monitor tumour growth. | nih.govaacrjournals.org |

| Metabolic Disorders | Immunodeficiency | Body Fluids | Abnormal concentrations of nucleic acid bases, including methylated purines, are associated with immunodeficiency. | researchgate.net |

Bladder Cancer

Role in Purine Dysregulation Disorders (e.g., Gout, Kidney Stones)

This compound, a methylated purine derivative, is implicated in disorders arising from dysregulated purine metabolism, such as gout and the formation of kidney stones. ontosight.ai Its metabolism is intricately linked to the production of uric acid; elevated levels of uric acid are a known cause of conditions like gout and kidney stones. ontosight.ai

In the context of gout, a condition characterized by hyperuricemia, the urinary patterns of methylated purines, including this compound, are studied to understand the underlying metabolic disturbances. researchgate.netnih.gov The presence of such methylated purine derivatives in urine can serve as an indicator of pathologies affecting purine metabolism. researchgate.net Research has involved determining the urinary profile of various oxypurines and methylated purines, including this compound, in individuals with gout to investigate these metabolic patterns. researchgate.netnih.gov

Similarly, in the context of urolithiasis (kidney stone disease), disorders of purine metabolism are a significant contributing factor. michiganurology.comnih.gov While the most common types of kidney stones are composed of calcium oxalate, uric acid stones also account for a notable percentage. nih.govnih.gov The formation of uric acid stones is primarily driven by overly acidic urine. nih.gov Methods have been developed to analyze the composition of urinary stones, which can include various purine derivatives. These analyses are crucial for diagnosing disorders of purine metabolism and researching the pathogenesis of kidney stone formation. researchgate.net

Mechanistic Contributions to Disease Progression

Association with Altered Metabolic States in Specific Diseases

Elevated levels of this compound have been observed in various diseases, indicating its association with altered metabolic states.

Cancer: Studies have shown an increased urinary excretion of this compound in rats with Yoshida sarcoma. nih.govebi.ac.uk This increase was significant just two days after tumor injection and more than doubled after three additional days. nih.govebi.ac.uk Analysis of tumor RNA revealed a higher degree of methylation compared to the liver RNA of control rats, suggesting that the increased excretion is due to both a higher turnover of tumor RNA and its increased methylation. nih.govebi.ac.uk In patients with hepatocellular carcinoma (HCC), elevated urinary levels of several methylated purines, including this compound, have been observed. wjgnet.com

Chronic Liver Disease: In patients with chronic hepatitis B (CHB), metabolomic analysis of urine samples revealed significant disruptions in several metabolic pathways. xiahepublishing.com this compound (referred to as 2-methylhypoxanthine in the source) was identified as one of the key metabolites that were significantly altered in these patients compared to healthy controls. xiahepublishing.comresearchgate.net

Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is a condition marked by fat accumulation in the liver and is often associated with obesity and metabolic syndrome. www.nhs.ukwikipedia.orgmayoclinic.org While direct studies linking this compound to NAFLD are limited, research into the metabolomic hallmarks of NAFLD has identified unique metabolic signatures, including alterations in fatty acids and bile acids. mdpi.com Given that this compound is a product of purine metabolism, and metabolic dysregulation is central to NAFLD, its role in this condition is an area for further investigation.

Immunomodulatory Aspects in Disease Pathogenesis

This compound and other related methylxanthine derivatives have been shown to possess immunomodulatory properties, which may contribute to their role in the pathogenesis of certain diseases.

Inflammatory Bowel Disease (IBD): IBD, which includes Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. ega-archive.orgeastcheshire.nhs.uk Methylxanthine derivatives are known to act as adenosine (B11128) receptor antagonists, phosphodiesterase inhibitors, and histone deacetylase inducers, all of which can influence inflammatory pathways. nih.gov While research on the direct immunomodulatory role of this compound in IBD is not extensively detailed, the broader class of methylxanthines has been studied for its anti-inflammatory effects. nih.govnih.gov For instance, pentoxifylline, a methylxanthine derivative, has been shown to attenuate colonic inflammation in animal models of colitis. nih.gov The potential for methylxanthine derivatives to modulate the immune response in IBD suggests a possible area of involvement for this compound. nih.gov

Osteoarthritis: In the context of osteoarthritis, a study investigating the effects of curcumin (B1669340) identified this compound as a differential metabolite. nih.gov Curcumin is known for its anti-inflammatory and immunomodulatory properties. nih.gov The study found that curcumin treatment led to a decrease in the elevated levels of this compound observed in the disease model, alongside a reduction in inflammatory markers. nih.gov This suggests a potential link between this compound and the inflammatory processes in osteoarthritis.

Gut Microbiota Modulation: Research on the metabolites of Wolfiporia cocos, a medicinal fungus, found that they can regulate the gut microbiota in mice. One of the active metabolites significantly increased the content of this compound. frontiersin.org These metabolites also promoted the production of inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-10 (IL-10), which have important immunomodulatory functions. frontiersin.org This indicates a potential indirect immunomodulatory role for this compound through its interaction with the gut microbiota and subsequent effects on cytokine production.

Research Methodologies for 1 Methylhypoxanthine Analysis

Analytical Techniques for Quantification in Biological Matrices

The accurate measurement of 1-methylhypoxanthine in complex biological matrices such as urine, serum, and plasma requires highly sensitive and specific analytical methods. researchgate.netnih.gov These techniques are essential for elucidating the compound's association with various metabolic pathways and disease states. nih.govnih.gov

Chromatography is a cornerstone of bioanalytical chemistry, enabling the separation of individual components from a complex mixture. gantep.edu.tr This separation is achieved through the differential partitioning of analytes between a stationary phase and a mobile phase. gantep.edu.tr Several chromatographic techniques have been successfully applied to the analysis of this compound.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. gantep.edu.tr The separation is based on the different interactions of the compounds with the stationary phase. gantep.edu.tr

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of purine (B94841) derivatives like this compound. researchgate.net In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple purines in a single run. researchgate.net For instance, a method has been developed to separate 16 purine compounds, including this compound, using a gradient of methanol (B129727) concentration and pH. researchgate.net UV detection is frequently coupled with HPLC for the quantification of these compounds. researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Nonpolar (e.g., C18) | Polar (e.g., Methanol/water gradient) | UV Detection | Analysis of purines in urinary calculi | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. sigmaaldrich.com In GC, the mobile phase is an inert gas that carries the sample through a column containing the stationary phase. sigmaaldrich.comthermofisher.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility before GC analysis.

GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for the identification and quantification of metabolites. thermofisher.com Urinary GC-MS studies have been conducted to identify panels of metabolites, which have included purine derivatives, to discriminate between different health conditions. wjgnet.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase column. measurlabs.comnih.gov This results in higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. measurlabs.comresearchgate.net When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly powerful tool for the quantitative analysis of a wide range of compounds in complex biological matrices. measurlabs.comnih.gov

This technique has been extensively used in metabolomics studies to identify and quantify potential biomarkers, including this compound, in serum and urine. nih.govwindows.netdtic.mil For instance, UPLC-MS/MS has been employed to analyze metabolites in the serum of breast cancer patients, where this compound was identified as a differential metabolite. nih.gov The method typically involves a protein precipitation step followed by chromatographic separation on a C18 column and detection using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govmdpi.com

Table 2: UPLC-MS/MS Applications for this compound

| Matrix | Application | Key Findings | Reference |

|---|---|---|---|

| Serum | Breast Cancer Metabolomics | This compound identified as a differential metabolite. | nih.gov |

| Urine | Chronic Kidney Disease Metabolomics | Identified as a potential biomarker. | windows.net |

| Serum and Urine | Prostate Cancer Progression | Identified as a named metabolite in both serum and urine. | dtic.mil |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. savemyexams.comumass.edu It involves a stationary phase, which is a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated onto a flat carrier such as a glass plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. savemyexams.comumass.edukhanacademy.org

TLC has been used for the separation of purine derivatives. oup.com For visualization of the separated spots, especially for colorless compounds like this compound, methods such as UV light are employed. savemyexams.comumass.edu The distance traveled by a compound relative to the solvent front, known as the Rf value, is a characteristic of the compound in a given TLC system and can be used for its identification. umich.edu While primarily a qualitative technique, TLC can be made semi-quantitative by using a densitometer.

Spectroscopic techniques are used to measure the interaction between matter and electromagnetic radiation. These methods can provide structural information and are also used for quantification.

In the context of this compound research, Fourier Transform Infrared (FTIR) spectroscopy has been used in matrix isolation studies to investigate its structure and tautomeric forms. doi.org While not a primary quantification technique for biological samples, it provides fundamental molecular information. Studies have also utilized NMR spectroscopy for the structural elucidation of related compounds. researchgate.net

Spectroscopic Approaches

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a widely used technique for the analysis of organic molecules containing chromophores, which are functional groups that absorb UV light. mdpi.com The purine ring system in this compound acts as a chromophore, allowing for its detection and quantification. The technique is based on the principle that molecules absorb UV radiation at specific wavelengths, leading to the excitation of electrons to higher energy orbitals. ijprajournal.com

Studies utilizing UV spectroscopy have identified characteristic absorption maxima for hypoxanthine (B114508) derivatives. For instance, in aqueous solutions, hypoxanthine and its methylated forms exhibit distinct absorption spectra. aip.org The absorption spectrum of 9-methylhypoxanthine (B56642), a related compound, has been shown to have its first excited singlet (S1) state at approximately 4.91 eV, which corresponds to the broad shoulder band observed experimentally around 4.59–4.77 eV. aip.org The second excited state (S2) is located at 5.13 eV, closely matching the experimental peak at 4.98 eV. aip.org These specific absorption characteristics are fundamental for identifying and quantifying these compounds in solution.

The instrumentation for UV spectroscopy typically involves a light source (like a deuterium (B1214612) or tungsten lamp), a monochromator to select the wavelength, a sample holder (cuvette), and a detector such as a photomultiplier tube or a photodiode array. mdpi.comijprajournal.com For UV region analysis below 300 nm, quartz or fused-silica cuvettes are necessary. ijprajournal.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in identifying unknown compounds, quantifying known materials, and elucidating molecular structure. In the context of this compound research, MS is often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) for enhanced specificity and sensitivity.

The process involves ionizing the sample, which causes the formation of energetically unstable molecular ions that can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments, known as the fragmentation pattern, is unique to a specific molecule and serves as a "fingerprint" for its identification. wikipedia.org For purine derivatives, MS analysis reveals characteristic fragmentation pathways that aid in their structural confirmation. For example, the separation and identification of this compound have been successfully achieved using liquid chromatography coupled with mass spectrometry. ebi.ac.uk

Key principles in fragmentation include the cleavage of bonds adjacent to functional groups like carbonyls (C=O) and the stability of the resulting carbocations. libretexts.orglibretexts.org The most stable ions will be the most abundant, resulting in the highest peaks in the mass spectrum. libretexts.org In complex biological samples, such as urine, LC-MS/MS (tandem mass spectrometry) provides high sensitivity and selectivity for quantifying metabolites like 1-methylxanthine (B19228), a related compound, with detection limits as low as 25 nM. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency.

In the study of purine derivatives, both ¹H NMR and ¹³C NMR are employed. The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR and is indicative of the local electronic environment of a nucleus. libretexts.org For instance, typical chemical shifts for protons in various chemical environments are well-documented and can be used to assign peaks in a spectrum to specific protons in the molecule. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. savemyexams.com Covalent bonds within a molecule vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. savemyexams.com

The resulting IR spectrum is a plot of absorbance (or transmittance) versus frequency (or wavenumber, cm⁻¹). Different types of bonds and functional groups absorb at characteristic frequencies, allowing for the identification of these groups within a molecule. For example, the stretching vibration of a C=O (carbonyl) bond typically appears as a strong, sharp absorption around 1710 cm⁻¹. savemyexams.com

Studies on hypoxanthine and its derivatives using matrix isolation IR spectroscopy have provided detailed vibrational assignments. researchgate.net For instance, high-resolution spectra of hypoxanthine and 7-methylhypoxanthine (B92402) have been obtained in argon matrices at low temperatures. researchgate.net The comparison of experimental spectra with theoretically calculated frequencies helps in the definitive assignment of vibrational modes. nih.gov The region of the spectrum below 1500 cm⁻¹, known as the fingerprint region, is unique to each molecule and can be used for definitive identification by comparison with a known standard. savemyexams.com

Immunoassay Methods

Immunoassay methods are biochemical tests that measure the presence or concentration of a substance in a solution through the use of an antibody or an antigen. These methods are known for their high sensitivity and specificity.

While specific immunoassay kits for this compound are not detailed in the provided search results, the principle has been applied to related biomarkers. For example, enzyme-linked immunosorbent assays (ELISAs) have been used to measure serum hepatocyte growth factor (HGF) in studies of gestational diabetes mellitus (GDM), a condition where purine metabolism, including metabolites like this compound, is altered. researchgate.net The development of an immunoassay for this compound would involve producing specific antibodies that recognize and bind to the molecule, which could then be used in a competitive or sandwich assay format for quantification. These methods are valuable for rapid screening of a large number of biological samples. wjgnet.com

Electrophoretic Techniques (e.g., Isotachophoresis)

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Isotachophoresis (ITP) is a high-resolution electrophoretic method used for the analysis of ionic substances. rjptonline.org In ITP, ionic analytes are separated into distinct, consecutive zones based on their electrophoretic mobility. rjptonline.org

ITP has been successfully applied to the measurement of purine metabolites. Research has shown that urinary levels of hypoxanthine, xanthine (B1682287), and this compound can be followed using isotachophoresis, which has been found to be a rapid and precise method. ebi.ac.ukresearchgate.net The technique works by placing the sample between a leading electrolyte (with high mobility) and a trailing electrolyte (with low mobility). When an electric field is applied, the ions separate into zones that migrate at the same speed, hence the name "isotachophoresis". rjptonline.org This method is particularly useful for concentrating and separating analytes from complex biological matrices.

Experimental Models in this compound Research

To investigate the biological roles and metabolic pathways of this compound, researchers utilize various experimental models, both in vivo and in vitro.

In vivo models, particularly rodent models, are crucial for studying systemic metabolism. For example, rat models have been used to study pulmonary arterial hypertension (PAH), where metabolites like xanthine, hypoxanthine, and this compound were found to be significantly altered. nih.gov In these studies, PAH is often induced using monocrotaline, and subsequent metabolic changes are analyzed in plasma or urine. nih.gov Another in vivo approach involved administering labeled 1-[methyl-¹⁴C]adenosine to rats, which demonstrated that a significant portion is metabolized to this compound. ebi.ac.uk

In vitro models are essential for studying cellular and molecular mechanisms without the complexities of a whole organism. Starfish oocytes have served as a model system to study the action of 1-methyladenine, a related purine. In these experiments, isolated oocyte cortices (plasma-vitelline membrane complexes) are used to characterize binding sites and the specificity of hormone action, with this compound often used as a control compound to test binding specificity. pnas.org Such models allow for precise control of the experimental environment to dissect specific biochemical events. pnas.org

The table below summarizes some of the experimental models mentioned:

| Model Type | Specific Model | Application in Research | Key Findings |

| In Vivo | Wistar Rats (Monocrotaline-induced PAH) | Study of systemic metabolic changes in pulmonary hypertension. | This compound levels are significantly altered in the PAH model. nih.gov |

| In Vivo | Rats (Metabolism Study) | Tracing the metabolic fate of methylated adenosines. | 1-Methyladenosine (B49728) is metabolized to 1-methylinosine (B32420) and then to this compound. ebi.ac.uk |

| In Vitro | Starfish Oocyte Cortices | Characterizing binding sites for maturation-inducing hormones. | This compound showed no significant binding, indicating receptor specificity. pnas.org |

| In Vivo | Nude Mice (Tumor Xenograft) | Monitoring urinary biomarkers of tumor development. | Increased urinary excretion of hypoxanthine and pseudouridine (B1679824) was observed with tumor growth. ebi.ac.uk |

Animal Models (e.g., Rats, Nude Mice, Infected Mouse Models)

Animal models provide a systemic context for analyzing the metabolism and physiological effects of this compound. Rat models, particularly Sprague-Dawley and Wistar strains, are commonly used to investigate the metabolic fate of compounds. ebi.ac.ukd-nb.info Studies in rats bearing Yoshida tumours showed a significantly increased urinary excretion of this compound compared to control animals. nih.gov This increase was detectable as early as two days after tumor injection. nih.gov Further analysis suggested this was due not only to an increased turnover of tumor RNA but also to a higher degree of RNA methylation in tumor cells. nih.gov Research has also traced the metabolic pathway where 1-methyladenosine is deaminated to 1-methylinosine, which is then cleaved to form this compound. ebi.ac.uk

Nude mice, which are athymic and T-cell deficient, are a foundational model in oncology research for studying tumor growth using cancer cell line xenografts. nih.govenvigo.com For instance, when a human mesothelioma was transplanted into nude mice, a significantly increased urinary excretion of hypoxanthine was observed as the tumor reached its maximum size. ebi.ac.uk While this specific study focused on hypoxanthine, the model is standard for evaluating how compounds like this compound affect tumor development in a living organism. ebi.ac.uknih.gov The NIH-III nude mouse is a particularly useful model as it has additional mutations affecting B-lymphocytes and natural killer (NK) cells. criver.com

Infected mouse models are employed to understand how host metabolism, including purine pathways, is altered during infection. In studies of malaria (Plasmodium) infection in mice, systemic inflammation was found to slow parasite maturation. asm.orgresearchgate.netird.fr Untargeted metabolomics of plasma from acutely infected mice identified methylhypoxanthine as one of the metabolites that was elevated, suggesting it could be an inhibitory factor emerging in the plasma during the host inflammatory response. asm.org Similarly, metabolomics studies in mouse models of Clostridioides difficile infection are used to identify biomarkers associated with the infection and the efficacy of treatments like fecal microbiota transplantation. mdpi.com

Table 2: Animal Models in this compound Research

| Animal Model | Strain Example(s) | Research Application | Key Findings Related to this compound |

|---|---|---|---|

| Rat | Sprague-Dawley | Metabolism, Cancer Biomarker | Increased urinary this compound in rats with Yoshida tumours. nih.gov Metabolite of 1-methyladenosine. ebi.ac.uk |

| Nude Mouse | BALB/c nude, NIH-III | Oncology, Tumor Xenografts | Standard model for assessing how compounds affect tumor growth in vivo. ebi.ac.uknih.gov Increased urinary hypoxanthine in mesothelioma-transplanted mice. ebi.ac.uk |

| Infected Mouse | C57BL/6J | Infectious Disease, Metabolomics | Elevated methylhypoxanthine in plasma during acute malaria infection, linked to host inflammation. asm.orgresearchgate.netird.fr |

Human Cohort Studies (e.g., Longitudinal Metabolomics, Clinical Trials)

Human cohort studies using metabolomics have identified this compound as a significant biomarker in various health conditions. Longitudinal studies, which track subjects over time, are particularly powerful for understanding disease progression. semanticscholar.org In studies of gestational diabetes mellitus (GDM), urinary levels of this compound, along with other purine metabolites like hypoxanthine and xanthine, were found to be consistently elevated in women who developed GDM. researchgate.netnih.govresearchgate.netacs.orgnih.gov These findings suggest that altered purine metabolism may be a pre-existing condition that manifests during pregnancy, challenging the view that GDM is caused solely by placental hormones. researchgate.netacs.orgnih.gov

In oncology, early studies noted elevated urinary levels of methylated purines, including this compound, in patients with hepatocellular carcinoma. wjgnet.com Metabolomics is increasingly used in clinical trials and cohort studies to discover and validate such biomarkers. hmdb.ca These non-invasive urinary biomarkers are valuable for both predicting and diagnosing conditions, as urine collection is simple and samples are readily available. nih.gov For example, in a systematic review of multi-omic studies for preterm birth, this compound was listed among the potential biomarkers identified in blood samples of mothers who delivered preterm. cambridge.org

Computational and Theoretical Approaches

Quantum Mechanical Studies (e.g., Ab initio, Density Functional Theory)

Quantum mechanical methods are used to investigate the intrinsic properties of this compound at a molecular level. Density Functional Theory (DFT) is a prominent computational method for studying the electronic structure and properties of molecules. wikipedia.org DFT calculations have been used to predict the relative stabilities of different tautomeric forms of hypoxanthine derivatives. doi.orgacs.org For 9-methylhypoxanthine, a related isomer, DFT(B3LYP) calculations were used to predict theoretical IR spectra, which helped identify the specific tautomers present in experimental samples. doi.org Similar ab initio surface-hopping dynamics calculations, using a combined quantum mechanical/molecular mechanical (QM/MM) approach, have been employed to study the photoinduced behavior of 9-methylhypoxanthine in aqueous solutions. aip.org These theoretical approaches provide fundamental insights into the molecule's structure, stability, and reactivity. researchgate.net

Molecular Docking and Recognition Studies with Bioligands

Molecular docking is a computational technique that predicts how a ligand, such as this compound, might bind to a biological macromolecule like a protein or enzyme. mdpi.comchemrxiv.org This method is crucial for understanding potential mechanisms of action and for drug discovery. mdpi.com For example, docking studies can elucidate the binding mode of a compound within the active site of a target protein, helping to explain its inhibitory activity. ekb.eg

Molecular recognition studies explore the non-covalent interactions (like hydrogen bonding and π-π stacking) that govern the binding between a host molecule and a guest bioligand. researchgate.net Organometallic complexes have been used as supramolecular hosts to study recognition processes with various biomolecules, including nucleobase derivatives like 9-methylhypoxanthine. researchgate.netosti.gov These studies, often combining experimental data from NMR with computational modeling, reveal the specific interactions that determine how bioligands are recognized, providing a foundation for designing molecules with specific biological targets. researchgate.net

Synthetic Strategies for 1 Methylhypoxanthine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and versatile methods for producing 1-methylhypoxanthine and its derivatives. These approaches are crucial for creating specific analogs needed for detailed biological and structural studies.

Post-Synthetic Modification of Purine (B94841) Nucleosides and Oligomers

A significant strategy for synthesizing this compound is through the post-synthetic modification of purine nucleosides and oligomers. This method allows for the site-specific introduction of modifications into DNA and RNA strands.

Researchers have developed a post-synthetic method to modify the N1-position of a purine within an oligomer. uni.lumetabolomicsworkbench.org The process begins with the chemical synthesis of the phosphoramidite (B1245037) monomer of N1-(2,4-dinitrophenyl)-2'-deoxyinosine, which is created from 2'-deoxyinosine (B131508) in a four-step process. uni.luchem960.com This monomer is then incorporated into DNA oligomers using a standard automated DNA synthesizer. chem960.comnih.gov

Once incorporated, the N1-(2,4-dinitrophenyl)-hypoxanthine base serves as a versatile intermediate. metabolomicsworkbench.orgchem960.com By treating the oligomer with a suitable agent, such as a methylating agent, this intermediate is converted into the desired Nthis compound. uni.luchem960.com This approach has also been successfully used to generate other N1-substituted hypoxanthines, including N1-15N-hypoxanthine and N1-(2-aminoethyl)-hypoxanthine. chem960.com The ability to produce these specifically modified oligomers provides valuable tools for investigating the mutagenic and structural consequences of such base modifications in DNA. uni.luchem960.com

Synthesis from Related Purine Precursors

This compound can also be synthesized from more basic purine precursors, such as adenine (B156593) and hypoxanthine (B114508) derivatives. One established method involves the Traube purine synthesis, a classic technique for constructing the purine ring system. In one example, this compound is prepared by reacting 6-amino-5-formamido-l-methylpyrimidin-4-ol with formic acid. nih.gov

Another approach starts with hypoxanthine 7-N-oxide. Methylation of this precursor with dimethyl sulfate (B86663) yields a mixture of products, including 7-methoxy-1-methylhypoxanthine. Subsequent reductive demethoxylation of this intermediate leads to the formation of this compound. metabolomicsworkbench.org

Interestingly, studies exploring prebiotic chemistry have shown that modified purines, including this compound, can be synthesized from adenine and guanine (B1146940). nih.gov These reactions occur under concentrated conditions, mimicking a "drying-lagoon" model, and can produce the modified purines with yields as high as 50%. nih.gov This suggests that such compounds could have been available during the early stages of life's evolution. nih.gov

Enzyme-Mediated Synthesis (Biosynthesis)

In biological systems, this compound is a metabolite formed through specific enzymatic pathways. It is recognized as a naturally occurring modified purine base.

The primary biosynthetic route involves the metabolism of 1-methyladenosine (B49728). In rats, intravenously administered 1-methyladenosine is first acted upon by the enzyme adenosine (B11128) deaminase, which converts it to 1-methylinosine (B32420). Subsequently, the enzyme nucleoside phosphorylase cleaves the glycosidic bond of 1-methylinosine, releasing the free base, this compound. Studies have shown that a significant portion of administered 1-methyladenosine is excreted in the urine as its metabolites, with this compound being the major one. The enzymes responsible for these transformations, such as tRNA methyltransferases, play a role in the broader processing and modification of nucleic acids in vivo.

Design and Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of this compound analogs are essential for conducting structure-activity relationship (SAR) studies. These studies help to elucidate how specific structural features of a molecule influence its biological activity.

The post-synthetic modification techniques described previously are directly applicable to the creation of a library of N1-substituted hypoxanthine analogs. chem960.com By incorporating precursors like N1-(2,4-dinitrophenyl)-hypoxanthine into oligomers, researchers can generate a variety of derivatives by reacting them with different nucleophiles. uni.luchem960.com For example, the synthesis of Nthis compound and N1-(2-aminoethyl)-hypoxanthine containing oligomers has allowed for the investigation of their thermal stability. chem960.com Melting curve studies revealed that these modifications reduce the thermostability of the DNA duplex, providing insight into the structural consequences of N1-alkylation. uni.luchem960.com

Furthermore, understanding the interactions of this compound with enzymes is a key area of research. It has been identified that this compound can bind to the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which is critical for purine salvage pathways in organisms like the malaria parasite Plasmodium. This finding suggests that designing analogs of this compound could lead to the development of specific inhibitors of this enzyme. The synthetic methodologies available allow for the systematic modification of the methyl group and other positions on the purine ring to probe the binding pocket of HGPRTase and optimize inhibitory activity.

Therapeutic and Pharmacological Considerations Investigational

Potential as a Xanthine (B1682287) Oxidase Inhibitor

1-Methylhypoxanthine has been investigated for its potential role as an inhibitor of xanthine oxidase. doi.org Xanthine oxidase is a critical enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, xanthine to uric acid. wikipedia.org The inhibition of this enzyme is a key therapeutic strategy for managing conditions associated with hyperuricemia, such as gout. wikipedia.org The well-known medication Allopurinol, for instance, is a structural isomer of hypoxanthine that functions by inhibiting xanthine oxidase. wikipedia.org Research into compounds like this compound explores alternative molecules that may interact with this pivotal enzyme. doi.orgresearchgate.net

Antioxidant and Anti-inflammatory Properties

The broader class of methylxanthines, which includes compounds like caffeine (B1668208) and theophylline, is known to possess anti-inflammatory and antioxidant properties. nih.gov Research into various natural extracts has identified this compound as a constituent compound alongside other bioactive substances that demonstrate antioxidant effects. upm.edu.my These properties are often evaluated through assays that measure the scavenging of free radicals, which are implicated in a variety of chronic diseases. While the general class of methylxanthines is noted for these effects, specific and extensive research focused solely on the antioxidant and anti-inflammatory capacity of pure this compound continues to be an area of investigation.

Modulatory Effects in Cancer Research

The role of this compound in cancer is complex and appears to be primarily as a biomarker rather than a direct therapeutic agent. Its levels have been observed to change in the presence of tumors, suggesting a connection to tumor metabolism and cell turnover.

Current scientific literature available from research does not establish a direct role for this compound in the sensitization of colorectal cancer to radiotherapy. Radiotherapy is a common treatment for rectal cancer, often used before or after surgery, sometimes in combination with chemotherapy, to reduce tumor size and prevent recurrence. cancer.orgswagcanceralliance.nhs.uk While researchers are actively investigating various methods to sensitize radioresistant tumors, including the use of targeted drugs, there is no specific evidence in the provided search results linking this compound to this process. iconcancercentre.com.au

Research indicates that this compound may serve as an indicator of tumor activity. Studies dating back to the 1980s found that the urinary excretion of this compound was significantly decreased in mice with transplanted human mesothelioma tumors. aacrjournals.orgnih.gov Another study observed that rats with Yoshida tumours showed an increased urinary concentration of 7-methylguanine (B141273) and this compound, which was attributed not only to an increased turnover of tumor RNA but also to its higher degree of methylation. ebi.ac.uk More recently, a metabolomic study identified this compound as one of 19 metabolites with significantly different serum levels in bladder cancer patients compared to healthy controls. mdpi.com These findings suggest that altered levels of this compound are associated with the presence and metabolic activity of certain tumors. ebi.ac.ukmdpi.com

Sensitization to Radiotherapy in Colorectal Cancer

Neuroprotective Investigations

While direct studies on the neuroprotective effects of this compound are limited, the broader family of methylxanthines has been a subject of interest in this area. nih.gov Methylxanthines such as caffeine and aminophylline (B1665990) are known to have neuroprotective qualities. nih.govnih.gov For example, aminophylline has been shown to reduce apoptotic cell death in the hippocampus of newborn rats after hypoxic injury and improve long-term neurobehavioral outcomes. nih.gov The mechanisms often involve adenosine (B11128) receptor antagonism and anti-inflammatory actions. nih.gov Some research has also explored the inhibition of the enzyme CD38, which is involved in NAD+ metabolism, as a potential neuroprotective strategy, highlighting the intricate links within purine-related pathways. google.com However, specific investigations to determine if this compound shares the neuroprotective properties of other methylxanthines are not detailed in the available research.

Cardiovascular Function Modulation

Investigations have linked this compound to cardiovascular pathophysiology, particularly in the context of pulmonary hypertension (PAH). nih.gov A study using a monocrotaline-induced PAH rat model found that plasma levels of several purines, including xanthine, hypoxanthine, and this compound, were significantly altered in the PAH group compared to controls. nih.gov Specifically, this compound levels were significantly reduced in the PAH model. nih.gov The study also noted that exercise, a known beneficial intervention, increased the levels of this compound, suggesting a role in metabolic reprogramming associated with improved cardiovascular function. nih.gov This connection is further underscored by the fact that the xanthine oxidase pathway, in which hypoxanthine is a substrate, produces uric acid, an end product whose elevated levels are considered an independent risk factor for cardiovascular diseases. frontiersin.org

Role in Parasitic Infection Inhibition (e.g., Plasmodium falciparum)

The investigational role of this compound as an inhibitor of parasitic infections, particularly malaria caused by Plasmodium falciparum, is centered on its interaction with the parasite's essential metabolic pathways. Unlike their human hosts, protozoan parasites like P. falciparum are incapable of synthesizing purines de novo and are therefore entirely dependent on salvaging purines from the host environment for the synthesis of their DNA and RNA. nih.govnih.govnih.gov This dependency makes the purine salvage pathway a critical target for antimalarial drug development. nih.govanr.fr

Metabolomic studies have identified this compound as an elevated metabolite in the plasma of mice with systemic inflammation, a condition that has been shown to impair the maturation of P. falciparum trophozoites. metabolomicsworkbench.orgasm.org This finding suggests a potential link between the host's inflammatory response and the inhibition of parasite growth, with this compound being a possible effector molecule in this process. asm.org

The primary mechanism through which this compound is thought to exert its anti-parasitic effect is by targeting the key enzyme in the purine salvage pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). metabolomicsworkbench.orgasm.org P. falciparum relies on this enzyme to convert hypoxanthine, salvaged from the host, into inosine (B1671953) monophosphate (IMP), which is the precursor for all purine nucleotides required by the parasite. nih.gov Research suggests that this compound can effectively bind to HGPRTase, potentially limiting its enzymatic activity. metabolomicsworkbench.orgasm.org

This inhibition of purine synthesis may be further compounded by a reduction in the available substrates for this pathway. metabolomicsworkbench.orgasm.org Studies have observed that in addition to the elevation of this compound, the levels of hypoxanthine, inosine, and xanthine are reduced in the plasma of mice with inflammation and acute infection. asm.org This dual effect of enzymatic inhibition by this compound and substrate scarcity could significantly impair the parasite's ability to replicate. asm.org

Furthermore, some research has noted a downregulation of Plasmodium HGPRTase in trophozoites exposed to host inflammation, which would amplify the inhibitory effect of this compound. asm.org The combined impact of elevated this compound, reduced substrate availability, and decreased enzyme expression points to a multi-faceted mechanism of impaired purine synthesis, leading to the observed delay in parasite maturation. asm.org

Research Findings on this compound and Plasmodium falciparum Inhibition

| Finding | Organism/System Studied | Key Observation | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Elevated this compound | LPS-conditioned and acutely-infected mice | Increased levels of this compound in plasma correlated with impaired parasite maturation. | Host inflammatory response may induce the production of inhibitory factors like this compound. | metabolomicsworkbench.orgasm.org |

| HGPRTase Inhibition | Plasmodium falciparum | This compound can bind to hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). | Competitive or non-competitive inhibition of the key enzyme in the parasite's purine salvage pathway. | metabolomicsworkbench.orgasm.org |

| Substrate Depletion | LPS-conditioned and acutely-infected mice | Reduced plasma levels of hypoxanthine, inosine, and xanthine. | Inhibition of purine synthesis is aided by the lack of necessary substrates for the HGPRTase enzyme. | metabolomicsworkbench.orgasm.org |

| Enzyme Downregulation | Plasmodium falciparum trophozoites | Downregulation of Plasmodium HGPRTase after exposure to host inflammation. | Reduced expression of the target enzyme further compromises the purine salvage pathway. | asm.org |

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

1-Methylhypoxanthine (1-MHx) is a naturally occurring methylated purine (B94841) base, a derivative of hypoxanthine (B114508). ontosight.aiontosight.ai It is an integral component of purine metabolism, a critical pathway for the synthesis of DNA and RNA and for energy metabolism. ontosight.ai The structure of 1-MHx features a purine ring system with a methyl group at the 1-position, a modification that influences its chemical properties and biological activity. ontosight.ai This compound is a known human and rat metabolite, found in bodily fluids such as urine. ebi.ac.uk

Current research has established that 1-MHx is formed through the metabolic breakdown of purine nucleotides. ontosight.ai Specifically, 1-methyladenosine (B49728) is deaminated to 1-methylinosine (B32420), which is then cleaved to form this compound. ebi.ac.uk Its metabolism is closely associated with the production of uric acid. ontosight.ai Studies have identified 1-MHx in various biological contexts, often showing altered levels in pathological states. For instance, elevated urinary levels of this compound have been observed in patients with certain types of cancer and in women with gestational diabetes mellitus. ebi.ac.uk These findings suggest that 1-MHx may serve as a potential biomarker for these conditions. Furthermore, preliminary investigations have pointed towards potential protective effects against cellular damage, as well as antioxidant and anti-inflammatory properties. ontosight.ai

Unexplored Biological Roles and Mechanistic Gaps

Despite the growing body of research on this compound, significant gaps remain in our understanding of its complete biological functions and the precise mechanisms through which it exerts its effects. A primary area requiring further investigation is the elucidation of the specific molecular pathways modulated by 1-MHx. While it is known to be involved in purine metabolism, its exact role in the complex network of cellular signaling and regulation is not fully understood. ontosight.ai

The potential protective effects of 1-MHx against oxidative stress and inflammation are intriguing, yet the underlying mechanisms are largely unknown. ontosight.ai Future research should focus on identifying the specific cellular targets and signaling cascades that are influenced by this compound. For example, it is unclear whether 1-MHx directly scavenges reactive oxygen species or if it upregulates endogenous antioxidant defense systems. Similarly, the pathways through which it may exert anti-inflammatory effects need to be delineated.

Furthermore, while elevated levels of 1-MHx are associated with certain diseases, the causal relationship has not been established. It is crucial to determine whether altered 1-MHx levels are a consequence of the disease process or if they play a direct role in its pathogenesis. Investigating the functional consequences of increased or decreased 1-MHx concentrations in relevant cellular and animal models will be critical to addressing this question. The complete repertoire of enzymes and transporters involved in the synthesis, degradation, and transport of 1-MHx also warrants further investigation to provide a more comprehensive picture of its metabolic regulation.

Advancements in Analytical and Synthetic Methodologies

The accurate detection and quantification of this compound in biological matrices are crucial for both research and potential clinical applications. Significant advancements in analytical techniques have enabled more sensitive and specific measurements of this metabolite.

Analytical Methodologies:

A variety of analytical techniques have been employed for the determination of methylxanthines, including this compound. researchgate.net High-performance liquid chromatography (HPLC) is a frequently used approach. researchgate.net More recently, the coupling of liquid chromatography with mass spectrometry (LC-MS) has become the gold standard for metabolomics studies, offering high sensitivity and specificity for the identification and quantification of small molecules like 1-MHx in complex biological samples such as urine and serum. nih.govupm.edu.mymdpi.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in metabolomic profiling that can detect this compound. mdpi.com Isotachophoresis has also been described as a rapid and precise method for measuring this compound in urine. nih.gov

| Analytical Technique | Sample Type | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Urine, Serum | Robust and widely available. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Urine, Serum, Plasma | High sensitivity, high specificity, suitable for complex mixtures. nih.govupm.edu.my |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Serum | High resolution and sensitivity for volatile compounds. mdpi.com |

| Isotachophoresis | Urine | Rapid and precise measurements. nih.gov |

Synthetic Methodologies:

The chemical synthesis of this compound and its derivatives is essential for producing standards for analytical studies and for exploring its biological activities. One reported synthetic route involves the methylation of hypoxanthine. For instance, methylation of hypoxanthine 7-N-oxide with dimethyl sulfate (B86663) can yield 7-methoxy-1-methylhypoxanthine, which can then be reductively demethoxylated to form this compound. clockss.org Another approach involves the hydrolysis of 1-methylinosine. acs.org More recent advancements in synthetic organic chemistry have focused on developing milder and more efficient methods for the selective methylation of nucleosides, which could be applicable to the synthesis of this compound and its precursors. acs.org A prebiotic synthesis model has also demonstrated that modified purines like this compound can be synthesized from adenine (B156593) and guanine (B1146940) under simulated early Earth conditions. ebi.ac.uk

Translational Research Prospects and Biomarker Validation

The consistent association of altered this compound levels with various pathological states has positioned it as a promising candidate for translational research, particularly in the realm of biomarker development.

Cancer: Elevated urinary levels of this compound have been reported in animal models of cancer, such as rats with Yoshida tumours and nude mice with transplanted human mesothelioma. ebi.ac.uknih.gov Studies have also noted increased urinary excretion of methylated purines, including this compound, in patients with hepatocellular carcinoma. This is thought to be due to an increased turnover and higher degree of methylation of tumor RNA. ebi.ac.uk Furthermore, serum metabolomic studies have identified this compound as one of the metabolites that can differentiate bladder cancer patients from healthy controls. mdpi.com These findings suggest that this compound, alone or as part of a biomarker panel, could have utility in the screening, diagnosis, or monitoring of certain cancers.

Gestational Diabetes Mellitus (GDM): Metabolomic studies of urine from pregnant women have revealed that levels of this compound, along with other purine metabolites, are increased in those who develop GDM. ebi.ac.uknih.gov This alteration in purine metabolism may reflect the underlying metabolic dysregulation characteristic of GDM. The potential of these metabolites as predictive or diagnostic biomarkers for GDM is an active area of investigation. nih.gov